N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide
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Overview
Description
“N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide” is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular formula of “this compound” is C9H6Cl2N2O . Its molecular weight is 229.06 .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C9H6Cl2N2O . Its molecular weight is 229.06 .Scientific Research Applications
Environmental and Health Impacts of Related Compounds
Exposure to Phenoxyherbicides and Health Risks : Studies on the exposure to phenoxyherbicides, which may share structural similarities with N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide, have explored potential health risks. For example, a study in New Zealand investigated the association between exposure to phenoxyherbicides or chlorophenols and soft tissue sarcoma, suggesting the need for further research to conclude whether exposure to these chemicals increases the risk of such diseases (Smith et al., 1984).
Toxicity and Exposure Assessment : Research on the toxicity of surfactants in herbicide formulations, potentially relevant to the handling and safety of this compound, demonstrates the importance of identifying hazardous components. A study highlighted the need for recognizing the toxic effects of surfactants, like polyoxyethylene tridecyl ether, in pesticide formulations, emphasizing their potential to cause significant toxicity in cases of intoxication (Hwang et al., 2015).
Occupational Exposure to Chlorophenoxy Herbicides : Investigations into the occupational exposure of workers to chlorophenoxy herbicides and the resulting health outcomes have been conducted. For instance, a study on Dutch chlorophenoxy herbicide manufacturing workers assessed cause-specific mortality, finding slight increases in cancer mortality risk associated with exposure. This research underscores the importance of monitoring and mitigating occupational exposure to potentially hazardous chemicals (Boers et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-19-5-6-20-8-12(18)17-11(7-16)9-3-2-4-10(14)13(9)15/h2-4,11H,5-6,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABZTSAQWRTGEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(=O)NC(C#N)C1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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